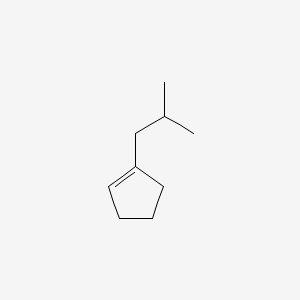
Cyclopentene, 1-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 1-(2-methylpropyl)-, also known as 1-Isobutylcyclopentene, is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . It is a derivative of cyclopentene, where the hydrogen atom at the first position is replaced by a 2-methylpropyl group. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentene, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of cyclopentene, 1-(2-methylpropyl)- may involve the catalytic hydrogenation of 1-isobutylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, 1-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted cyclopentene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides) in polar solvents.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 1-(2-methylpropyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclopentene, 1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound’s double bond can participate in addition reactions, while the 2-methylpropyl group can influence the compound’s reactivity and steric properties. The specific pathways and targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclopentene, 1-(2-methylpropyl)- can be compared with other similar compounds such as:
Cyclopentene: The parent compound without the 2-methylpropyl group.
Cyclopentane: The fully saturated analog of cyclopentene.
1-Methylcyclopentene: A similar compound with a methyl group instead of a 2-methylpropyl group.
Uniqueness
Cyclopentene, 1-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
53098-47-8 |
|---|---|
Molekularformel |
C9H16 |
Molekulargewicht |
124.22 g/mol |
IUPAC-Name |
1-(2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
AVBOQKCRSALLCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
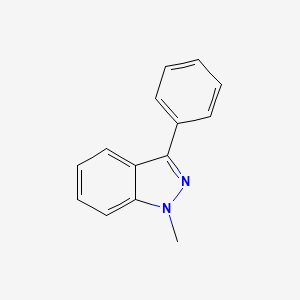
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
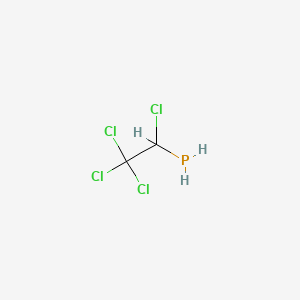
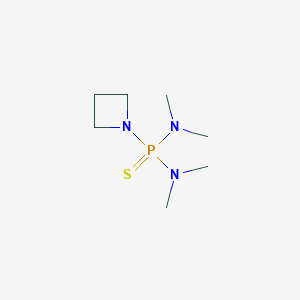

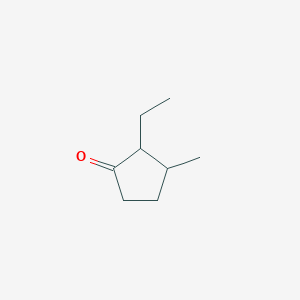

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
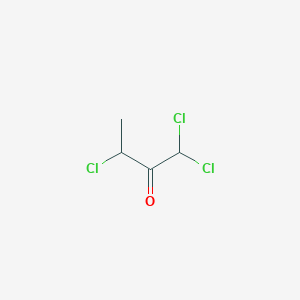
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
